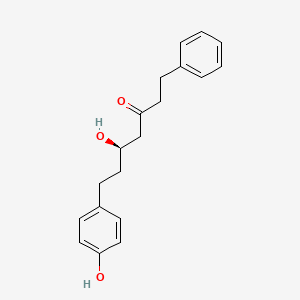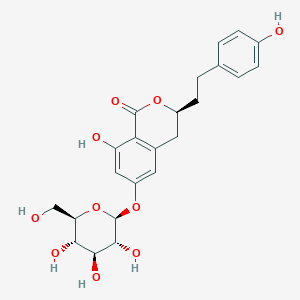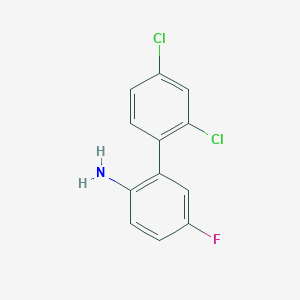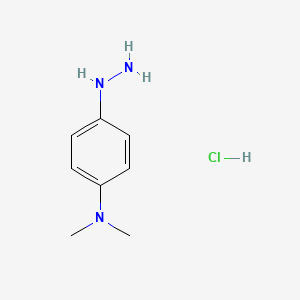
4-hydrazinyl-N,N-dimethylaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydrazinyl-N,N-dimethylaniline hydrochloride is a chemical compound with the molecular formula C8H15Cl2N3. It is a derivative of aniline, where the aniline core is substituted with a hydrazine group and two methyl groups. This compound is often used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 4-hydrazinyl-N,N-dimethylaniline hydrochloride typically involves the following steps:
Starting Materials: Hydrazine hydrochloride and 3-methylbutan-2-one.
Condensation Reaction: The hydrazine hydrochloride reacts with 3-methylbutan-2-one in the presence of acetic acid to form an intermediate compound.
Methylation: The intermediate is then methylated using methyl iodide in acetonitrile to produce the final product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
4-Hydrazinyl-N,N-dimethylaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various substituted products
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Hydrazinyl-N,N-dimethylaniline hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-hydrazinyl-N,N-dimethylaniline hydrochloride involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in reactions that modify biological molecules. Its hydrazine group allows it to form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
4-Hydrazinyl-N,N-dimethylaniline hydrochloride can be compared with other similar compounds, such as:
- 4-Hydrazinyl-N,N-dimethylbenzenamine
- p-Dimethylaminophenylhydrazine
- 4-Hydrazino-N,N-dimethyl-aniline
These compounds share similar structural features but differ in their specific substituents and chemical properties. The unique combination of the hydrazine and dimethyl groups in this compound gives it distinct reactivity and applications .
Eigenschaften
Molekularformel |
C8H14ClN3 |
|---|---|
Molekulargewicht |
187.67 g/mol |
IUPAC-Name |
4-hydrazinyl-N,N-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C8H13N3.ClH/c1-11(2)8-5-3-7(10-9)4-6-8;/h3-6,10H,9H2,1-2H3;1H |
InChI-Schlüssel |
ZQLZNMJYRKUAMV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



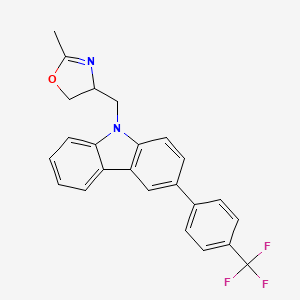
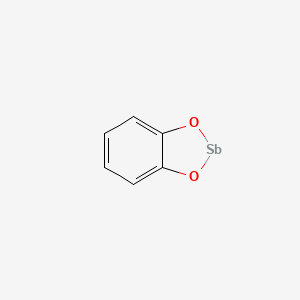


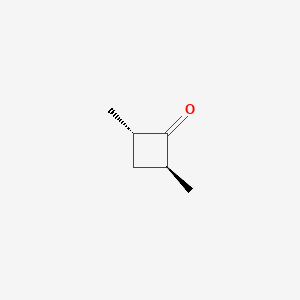
![Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate](/img/structure/B14762545.png)


